molecular formula C13H18ClNO2 B8822261 D-Threo-ritalinic acid hydrochloride CAS No. 741705-70-4

D-Threo-ritalinic acid hydrochloride

货号: B8822261
CAS 编号: 741705-70-4
分子量: 255.74 g/mol
InChI 键: SCUMDQFFZZGUQY-MNMPKAIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Threo-ritalinic acid hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in improving attention, focus, and impulse control in individuals with ADHD .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methylphenidate acid hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the formation of the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of methylphenidate hydrochloride involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Hydrolysis Reactions

Hydrolysis is a foundational reaction for generating D-threo-ritalinic acid hydrochloride from methylphenidate. This process involves cleavage of the ester bond under acidic or basic conditions:

  • Reaction Conditions : Optimal hydrolysis occurs at pH 5–7 in aqueous methanol or ethanol, yielding approximately 40% of the free acid form.

  • Mechanism : The ester group undergoes nucleophilic attack by water or hydroxide ions, forming the carboxylic acid and methanol as a byproduct.

  • Applications : This reaction is critical in industrial synthesis routes for isolating the pharmacologically active d-threo enantiomer .

Salt Formation and Exchange

D-Threo-ritalinic acid forms salts with various organic and inorganic acids, enabling purification and resolution:

Salt Type Reagents Conditions Yield
OxalateOxalic acid in acetone25–30°C, 4 hours53%
Dibenzoyl-D-tartrate(+)-Dibenzoyl-D-tartaric acidMethanol/water, reflux82%
HydrochlorideHCl in toluene/acetone60–70°C, reduced pressure82%
  • Salt Exchange : Organic acid salts (e.g., oxalate) are replaced by chiral acids (e.g., dibenzoyl-D-tartaric acid) in ketonic solvents like acetone, facilitating enantiomeric resolution .

  • Industrial Utility : These reactions enable scalable purification and recovery of resolving agents .

Esterification with Diazomethane

This compound is converted back to methylphenidate via esterification:

  • Reagents : Diazomethane in ether or THF .

  • Conditions : Reaction at 0–5°C under anhydrous conditions to minimize side reactions .

  • Output : High-purity d-threo-methylphenidate hydrochloride, critical for pharmaceutical formulations .

Resolution via Chiral Carboxylic Acids

Enantiomeric separation of dl-threo-ritalinic acid is achieved using resolving agents:

  • Key Agent : (+)-Dibenzoyl-D-tartaric acid in methanol/water (60:40) .

  • Process :

    • Dissolve dl-threo-ritalinic acid in solvent.

    • Add resolving agent at −10°C to 100°C .

    • Precipitate d-threo enantiomer salt, filter, and treat with HCl to isolate the hydrochloride form .

  • Yield : Up to 82% optical purity under optimized conditions .

Decarboxylation

Under thermal or acidic conditions, D-threo-ritalinic acid undergoes decarboxylation:

  • Conditions : Heating above 150°C or prolonged exposure to strong acids.

  • Products : CO₂ release and formation of a piperidine derivative.

  • Relevance : While not industrially utilized, this reaction is monitored during storage and formulation to ensure stability.

Mechanistic Insights

  • Salt Exchange : Driven by differences in solubility between enantiomeric salts in polar aprotic solvents .

  • Esterification : Proceeds via nucleophilic attack of diazomethane on the carboxylate ion .

  • Hydrolysis : Acid-catalyzed mechanism stabilizes the tetrahedral intermediate.

科学研究应用

Chemical Synthesis and Purification

D-Threo-ritalinic acid hydrochloride can be synthesized through various methods, with a focus on achieving high optical purity. The most notable process involves the resolution of dl-threo-ritalinic acid using chiral carboxylic acids as resolving agents. For instance, (+)-dibenzoyl-D-tartaric acid has been effectively employed to isolate the desired d-threo isomer with optical purities exceeding 99% .

This compound is recognized for its enhanced pharmacological activity compared to its l-threo counterpart. Studies indicate that the d-threo isomer exhibits greater efficacy in stimulating the central nervous system (CNS), making it a more potent option for treating ADHD .

Table 2: Pharmacological Comparison of Ritalinic Acid Isomers

Isomer TypeCNS ActivityMetabolic Stability
D-ThreoHighMore stable
L-ThreoLowerLess stable

Clinical Applications

The primary clinical application of this compound is in the formulation of methylphenidate, which is utilized in managing ADHD and narcolepsy. Clinical trials have demonstrated significant improvements in attention and behavioral control among patients treated with formulations containing the d-threo isomer .

Case Study: Efficacy in Brain Tumor Patients

A phase III clinical trial investigated the effects of d-threo-methylphenidate hydrochloride on brain tumor patients, revealing promising results in enhancing cognitive function and quality of life . This highlights the versatility of this compound beyond ADHD treatment.

Future Directions and Research Opportunities

Ongoing research aims to further explore the therapeutic potential of this compound in various neurological disorders. Its role as a CNS stimulant opens avenues for investigating its effects on conditions such as depression and anxiety disorders.

Potential Research Areas

  • Long-term effects on cognitive function in ADHD patients.
  • Comparative studies on the efficacy of d-threo versus l-threo formulations.
  • Investigating alternative therapeutic uses in other neurological conditions.

作用机制

D-Threo-ritalinic acid hydrochloride works by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus. The primary molecular targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET) .

相似化合物的比较

Similar Compounds

Uniqueness

D-Threo-ritalinic acid hydrochloride is unique in its balanced inhibition of both dopamine and norepinephrine reuptake, which contributes to its efficacy and safety profile. Unlike amphetamines, it has a lower potential for abuse and dependence .

属性

CAS 编号

741705-70-4

分子式

C13H18ClNO2

分子量

255.74 g/mol

IUPAC 名称

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1

InChI 键

SCUMDQFFZZGUQY-MNMPKAIFSA-N

手性 SMILES

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl

规范 SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。